molecular formula C11H9F2NO3 B15337823 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone

Cat. No.: B15337823
M. Wt: 241.19 g/mol
InChI Key: ZSHYVKKILYGAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone is a chemical compound known for its unique structural features and potential applications in various fields. It consists of a pyrrolidinone ring attached to a difluorobenzo[d][1,3]dioxole moiety, which imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone typically involves the introduction of a pyrrolidinone ring to a difluorinated benzodioxole system. One common method includes the reaction of 2,2-difluorobenzo[d][1,3]dioxole with a suitable pyrrolidinone precursor under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone stands out due to its unique combination of a pyrrolidinone ring and a difluorobenzo[d][1,3]dioxole moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9F2NO3

Molecular Weight

241.19 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C11H9F2NO3/c12-11(13)16-8-4-3-7(6-9(8)17-11)14-5-1-2-10(14)15/h3-4,6H,1-2,5H2

InChI Key

ZSHYVKKILYGAKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=C(C=C2)OC(O3)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.